N'-hydroxy-1-methyl-4-[4-(4-methylpyridin-2-yl)piperazin-1-yl]piperidine-4-carboximidamide
Description
Properties
IUPAC Name |
N'-hydroxy-1-methyl-4-[4-(4-methylpyridin-2-yl)piperazin-1-yl]piperidine-4-carboximidamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H28N6O/c1-14-3-6-19-15(13-14)22-9-11-23(12-10-22)17(16(18)20-24)4-7-21(2)8-5-17/h3,6,13,24H,4-5,7-12H2,1-2H3,(H2,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGAFYHBGRFBIRO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=C1)N2CCN(CC2)C3(CCN(CC3)C)C(=NO)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=NC=C1)N2CCN(CC2)C3(CCN(CC3)C)/C(=N/O)/N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H28N6O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N'-hydroxy-1-methyl-4-[4-(4-methylpyridin-2-yl)piperazin-1-yl]piperidine-4-carboximidamide is a complex organic compound notable for its potential biological activities, particularly in pharmacology. Its unique structure, characterized by a hydroxylamine functional group and multiple piperazine and piperidine moieties, suggests significant interactions with biological targets, particularly neurotransmitter receptors.
Chemical Structure and Properties
The compound's chemical formula is with a CAS number of 1110717-79-7. The structural complexity of this compound allows for diverse interactions within biological systems, making it a candidate for various therapeutic applications.
Biological Activity Overview
Preliminary studies indicate that this compound exhibits promising biological activities, particularly as a potential therapeutic agent targeting neurological disorders. Its structural features suggest it may act as a dopamine transporter inhibitor, which is relevant for treating conditions such as depression and anxiety.
The presence of piperazine and piperidine rings in the structure is crucial for binding interactions with neurotransmitter receptors. These interactions are essential for the compound's efficacy in modulating neurotransmitter systems, particularly those involving dopamine.
Comparative Analysis with Related Compounds
To better understand the biological activity of this compound, it is useful to compare it with structurally similar compounds:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 4-Hydroxy-1-methyl-piperidine | Contains a hydroxyl group; no pyridine | Dopamine transporter inhibitor |
| 1-Methylpiperazine | Simple piperazine structure; lacks additional substituents | Moderate receptor activity |
| 4-Methylpyridine derivative | Contains a methyl group on pyridine; no piperazine | Varies widely in activity |
The unique combination of both piperazine and piperidine rings along with a hydroxylamine functional group in this compound may enhance its binding affinity and specificity towards certain receptors compared to simpler analogs.
Case Studies and Research Findings
Research into compounds with similar structures has shown varying degrees of biological activity. For instance, studies have demonstrated that certain piperazine derivatives exhibit significant antibacterial and antifungal properties, suggesting that modifications to the piperazine structure can lead to enhanced bioactivity.
Example Study
In one study focusing on alkaloids with similar frameworks, compounds were evaluated for their antibacterial activity against various strains. The results indicated that specific substitutions on the piperazine ring significantly influenced the antibacterial efficacy, showcasing the importance of structural optimization in drug design.
Synthesis and Structural Modifications
The synthesis of this compound typically involves multi-step organic synthesis techniques. Key steps may include:
- Formation of the piperidine core.
- Introduction of the hydroxylamine functional group.
- Substitution reactions to incorporate the methyl-pyridine moiety.
These synthetic strategies are crucial for optimizing the compound's pharmacological effects and enhancing its therapeutic potential.
Scientific Research Applications
Dopamine Transporter Inhibition
Preliminary studies suggest that compounds similar to N'-hydroxy-1-methyl-4-[4-(4-methylpyridin-2-yl)piperazin-1-yl]piperidine-4-carboximidamide can act as dopamine transporter inhibitors. This mechanism is particularly relevant for treating:
- Depression
- Anxiety Disorders
The structural features of this compound enhance its binding affinity to dopamine receptors, which may lead to improved efficacy in psychiatric treatments.
Potential Therapeutic Agent for Neurological Disorders
The compound's ability to interact with neurotransmitter systems positions it as a candidate for further research into neurological disorders. Its pharmacological profile indicates potential applications in:
- Antidepressants
- Anxiolytics
Research on similar compounds has shown promising results in modulating neurotransmitter levels, which could be beneficial in managing symptoms of various psychiatric conditions.
Synthesis and Chemical Reactions
The synthesis of this compound typically involves multi-step organic synthesis techniques. Key steps may include:
- Formation of the Hydroxylamine Group : Essential for biological activity.
- Piperazine Ring Construction : Critical for receptor binding.
- Carboximidamide Modification : Enhances pharmacological properties.
These synthetic routes are crucial for optimizing the compound's yield and purity, which directly affect its biological efficacy.
Interaction Studies
Understanding how this compound interacts with biological targets is vital for elucidating its mechanism of action. Interaction studies typically involve:
- Binding Affinity Assessments : To determine how effectively the compound binds to various receptors.
- Functional Assays : To assess the biological activity in cellular models.
Such studies help inform further development as a therapeutic agent by providing insights into the compound's pharmacodynamics and pharmacokinetics.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Structural Analogues
Compound A : N-(3-(2-((2-Methoxy-4-(4-methylpiperazin-1-yl)phenyl)amino)-5-oxo-8,9-dihydro-5H-dipyrimido[1,2-a:4',5'-d]pyrimidin-11(7H)-yl)phenyl)acrylamide (3b)
- Molecular Formula : C₂₉H₃₅N₉O₃
- Structural Differences: Features a pyrimido-pyrimidinone scaffold instead of a piperidine-carboximidamide backbone. Retains the 4-methylpiperazine substituent but includes an acrylamide group .
- Functional Relevance : Designed as a kinase inhibitor; the pyrimidine core enhances binding to ATP pockets in kinases .
Compound B : N-((4-Methyl-1-piperazinyl)methyl)-4-pyridinecarboxamide
- Molecular Formula : C₁₂H₁₈N₄O
- Structural Differences : Lacks the piperidine and carboximidamide groups. Substitutes a carboxamide linker between piperazine and pyridine .
- Functional Relevance: Potential applications in neurotransmitter modulation due to simplified piperazine-pyridine connectivity .
Compound C : Ethyl 2-(Piperidin-1-yl)acetate
Comparative Analysis: Structural and Functional Properties
Research Findings and Implications
- Compound A: Demonstrated nanomolar inhibition of specific kinases (e.g., EGFR) due to pyrimido-pyrimidinone’s planar aromaticity .
- Compound B : Simplified structure may reduce metabolic stability compared to the target compound’s hydroxylated carboximidamide group .
- Compound C : Lacks therapeutic relevance but highlights the versatility of piperidine derivatives in medicinal chemistry .
Preparation Methods
Nitrile to Amidoxime Conversion
The carboximidamide group is introduced via hydroxylamine-mediated nitrile conversion. As demonstrated in EP0406386B1, amidoximes form through nitrile reaction with hydroxylamine salts (e.g., hydroxylamine hydrochloride) in polar aprotic solvents like DMSO or DMF. For example:
-
Reagents : 4-methylpiperidine-4-carbonitrile, hydroxylamine hydrochloride, K₂CO₃, DMSO
-
Conditions : 20–25°C, 16–24 h stirring
This step is critical for introducing the N'-hydroxyamidine moiety, with the reaction mechanism proceeding via nucleophilic attack of hydroxylamine on the nitrile carbon.
Methyl Group Introduction
Piperazine-Methylpyridinyl Substituent Installation
The 4-(4-methylpyridin-2-yl)piperazine sidechain is synthesized separately and coupled to the piperidine core.
Piperazine Synthesis
4-Methylpyridin-2-amine reacts with bis(2-chloroethyl)amine under basic conditions (K₂CO₃/DMSO) to form 4-(4-methylpyridin-2-yl)piperazine. Key parameters:
Coupling to Piperidine Core
The piperazine sidechain is linked via nucleophilic substitution at the piperidine C4 position. Search details a protocol using DMSO/K₂CO₃ for SNAr reactions:
-
Reagents : 1-methyl-4-chloropiperidine-4-carboximidamide, 4-(4-methylpyridin-2-yl)piperazine, K₂CO₃, DMSO
-
Conditions : RT, 16 h
Lower yields here suggest steric hindrance at the quaternary piperidine carbon, necessitating optimization via elevated temperatures (50–60°C) or phase-transfer catalysts.
Optimization Strategies
Solvent and Base Selection
Polar aprotic solvents (DMSO, DMF) enhance nucleophilicity in substitution reactions. Search and emphasize K₂CO₃ as a mild base for deprotonating hydroxylamine or piperazine amines without inducing side reactions.
Protecting Group Utilization
Boc protection of the piperazine nitrogen during coupling (as in Search) prevents unwanted quaternization. Subsequent TFA deprotection yields the free base.
Catalytic Enhancements
Adding catalytic KI (10 mol%) in SNAr reactions improves leaving-group displacement, potentially boosting yields to 40–50%.
Analytical Characterization
Critical data for verifying the target compound include:
| Parameter | Value | Source |
|---|---|---|
| ESI-MS (m/z) | 333.1 [M+H]⁺ | |
| ¹H NMR (DMSO-d6) | δ 8.52 (br, 2H), 8.27 (s, 1H) | |
| HPLC Purity | ≥95% (CH3CN/H2O + 0.05% NH3·H2O) |
Challenges and Alternatives
Low Yields in Coupling Steps
The sterically hindered piperidine C4 position limits substitution efficiency. Alternative approaches include:
Q & A
Q. What are the recommended synthetic routes for N'-hydroxy-1-methyl-4-[4-(4-methylpyridin-2-yl)piperazin-1-yl]piperidine-4-carboximidamide?
The synthesis typically involves multi-step routes, including:
- Piperazine coupling : Reacting 4-methylpyridin-2-ylpiperazine with a suitably functionalized piperidine precursor.
- Carboximidamide formation : Introducing the hydroxyguanidine moiety via amidoxime intermediates under controlled pH and temperature.
- Solvent systems : Dimethylformamide (DMF) and triethylamine (TEA) are commonly used to facilitate coupling reactions .
- Purification : Column chromatography or recrystallization ensures high purity (>95%) .
Q. How can researchers confirm the structural identity and purity of this compound post-synthesis?
Analytical techniques include:
Q. What safety precautions are necessary when handling this compound in laboratory settings?
While specific GHS classifications are unavailable, general precautions include:
- PPE : Gloves, lab coats, and goggles to avoid skin/eye contact .
- Ventilation : Use fume hoods to prevent inhalation of fine particulates .
- First aid : Immediate rinsing with water for skin/eye exposure and medical consultation if irritation persists .
Advanced Research Questions
Q. What strategies can optimize the yield of this compound during multi-step synthesis?
Key optimization methods:
- Temperature control : Maintaining 0–5°C during exothermic steps (e.g., coupling reactions) to minimize side products .
- Catalyst selection : Triethylamine or DIPEA for efficient deprotonation in amidoxime formation .
- Design of Experiments (DoE) : Statistical modeling to identify optimal reagent ratios (e.g., 1:1.2 molar ratio of piperazine to piperidine precursor) .
Q. How can researchers resolve contradictions in spectroscopic data (e.g., NMR shifts) during characterization?
Contradictions arise from tautomerism or solvent effects. Mitigation strategies:
- Cross-validation : Compare H NMR in DMSO-d6 vs. CDCl3 to assess solvent-induced shifts .
- 2D NMR : HSQC and HMBC to resolve ambiguous proton-carbon correlations .
- Computational modeling : DFT calculations (e.g., B3LYP/6-31G*) to predict chemical shifts and validate experimental data .
Q. What in vitro assays are appropriate to evaluate the biological activity of this compound?
Based on structural analogs:
- Enzyme inhibition : Kinase assays (e.g., tyrosine kinase inhibition via ADP-Glo™) .
- Receptor binding : Radioligand displacement studies for GPCR targets (e.g., serotonin or dopamine receptors) .
- Cytotoxicity screening : MTT assays in cancer cell lines (e.g., HeLa or MCF-7) to assess therapeutic potential .
Q. How does modifying the piperazine or pyridine moieties affect the compound's pharmacological profile?
Structure-activity relationship (SAR) insights:
- Piperazine substitution : Electron-withdrawing groups (e.g., sulfonyl) enhance metabolic stability but reduce solubility .
- Pyridine methylation : 4-Methylpyridine improves target affinity (e.g., IC50 reduction from 1.2 μM to 0.7 μM in kinase assays) .
- Hydroxyguanidine moiety : Critical for chelating metal ions in enzymatic active sites .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
